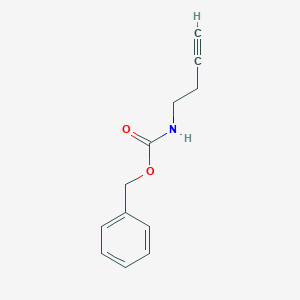

Benzyl but-3-ynylcarbamate

描述

Contextualizing Propargylic Carbamates in Contemporary Synthetic Chemistry

Propargylic carbamates are a class of organic compounds that feature a carbamate (B1207046) group attached to a propargyl moiety (a three-carbon unit with a carbon-carbon triple bond). This unique structural combination imparts a versatile reactivity profile, making them valuable intermediates in modern organic synthesis. The presence of the alkyne allows for a variety of transformations, including "click chemistry," metal-catalyzed cross-coupling reactions, and nucleophilic additions. smolecule.comsemanticscholar.org The carbamate group, on the other hand, serves as a protecting group for the amine functionality, which can be selectively removed under specific conditions to allow for further molecular modifications. smolecule.com This dual functionality enables the construction of complex molecular architectures from relatively simple starting materials.

In contemporary synthetic chemistry, propargylic carbamates are employed as building blocks for the synthesis of a wide range of molecules, including nitrogen-containing heterocycles, functionalized polymers, and biologically active compounds. smolecule.com Their ability to participate in diverse reaction cascades has led to their use in the development of targeted drug delivery systems and materials with tailored properties. smolecule.com The reactivity of the propargylic system can be finely tuned by the nature of the substituents on both the alkyne and the carbamate, offering chemists a high degree of control over the outcome of synthetic transformations. bohrium.com

Rationale for Comprehensive Academic Investigation of Benzyl (B1604629) but-3-ynylcarbamate

Benzyl but-3-ynylcarbamate, with its terminal alkyne and benzyl-protected amine, represents a particularly useful example within the family of propargylic carbamates. The benzyl group is a common and robust protecting group in organic synthesis, known for its stability under a variety of reaction conditions and its susceptibility to removal by catalytic hydrogenation. wikipedia.org The terminal alkyne of the but-3-ynyl group provides a reactive handle for a multitude of synthetic operations, including Sonogashira coupling, cycloaddition reactions, and hydrometallation, allowing for the introduction of diverse structural motifs.

A comprehensive investigation into the synthesis, properties, and reactivity of this compound is warranted due to its potential as a versatile scaffold in the construction of complex organic molecules. Understanding its chemical behavior in detail will enable the development of novel synthetic methodologies and provide access to new classes of compounds with potential applications in medicinal chemistry and materials science. smolecule.com The systematic study of this specific compound can serve as a model for understanding the broader reactivity patterns of related propargylic carbamates, thereby contributing to the fundamental knowledge base of organic synthesis.

Scope and Limitations of the Present Research Outline

This article will provide a focused examination of this compound. The scope will encompass:

Synthesis: A detailed description of the preparative methods for this compound.

Chemical and Physical Properties: A thorough characterization of its key physical and chemical attributes, presented in tabular format.

Spectral Data: An analysis of its spectroscopic signatures (¹H NMR, ¹³C NMR, IR), crucial for its identification and characterization.

Reactivity and Synthetic Applications: An exploration of its chemical reactivity, with a focus on its utility as a building block and in catalytic processes.

The following topics are explicitly excluded from the scope of this article:

Dosage and administration information.

Safety and adverse effect profiles.

This research outline is intended to provide a scientifically rigorous and detailed account of the chemical aspects of this compound, drawing from a diverse range of academic sources to ensure a professional and authoritative tone.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

benzyl N-but-3-ynylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-2-3-9-13-12(14)15-10-11-7-5-4-6-8-11/h1,4-8H,3,9-10H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNOHXIQXZHWLNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCNC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Strategies for the Construction of the Benzyl (B1604629) but-3-ynylcarbamate Core

The formation of the core structure of Benzyl but-3-ynylcarbamate is predicated on the strategic formation of the carbamate (B1207046) linkage between a four-carbon alkynyl moiety and a benzyloxy group.

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing portions of all starting materials, offer an efficient pathway to complex molecules. tcichemicals.comfrontiersin.org Such reactions are characterized by high atom economy and step efficiency, making them attractive in synthetic chemistry. tcichemicals.commdpi.com While a specific MCR for the direct synthesis of this compound is not prominently documented, established MCRs like the Ugi or Passerini reactions could theoretically be adapted. For instance, a hypothetical Ugi-type reaction might involve but-3-yn-1-amine (B154008), an aldehyde, an isocyanide, and a benzyl-containing carboxylic acid derivative to assemble a related backbone. The development of novel MCRs remains an active area of research, with the potential for streamlined synthesis of functionalized carbamates. mdpi.commdpi.com

Transition-metal catalyzed reactions, particularly those involving palladium, provide a powerful method for constructing C-N and C-C bonds. Carbonylative coupling reactions can be employed to build the carbamate functionality directly. semanticscholar.org An efficient synthesis of aryl carbamates has been demonstrated through the palladium-catalyzed cross-coupling of aryl halides or triflates with sodium cyanate (B1221674), with an alcohol acting as a nucleophile to trap the intermediate isocyanate. nih.gov

This methodology could be adapted for the synthesis of this compound. A plausible route would involve the palladium-catalyzed reaction of a but-3-ynyl halide with sodium cyanate to generate a but-3-ynyl isocyanate intermediate. This intermediate would then be trapped in situ by benzyl alcohol to yield the target carbamate. The efficiency of such coupling reactions often relies on the careful selection of ligands and reaction conditions to ensure high yields and prevent side reactions. nih.govnih.gov

Table 1: Representative Palladium-Catalyzed Carbamate Synthesis

| Aryl Halide (ArX) | Alcohol (ROH) | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|---|

| 4-Chlorotoluene | Benzyl Alcohol | Pd₂(dba)₃ / L1 | Benzyl (4-methylphenyl)carbamate | 85% | nih.gov |

| Phenyl Triflate | Benzyl Alcohol | Pd₂(dba)₃ / L1 | Benzyl phenylcarbamate | 88% | nih.gov |

| Aryl Chloride | Allyl Alcohol | Pd₂(dba)₃ / L1 | Allyl arylcarbamate | 63-67% | nih.gov |

One of the most direct and widely used methods for synthesizing this compound is through the derivatization of the corresponding primary amine, but-3-yn-1-amine. This approach involves the formation of the carbamate linkage by reacting the amine with a suitable benzyl-based reagent.

The standard procedure is the acylation of but-3-yn-1-amine with benzyl chloroformate (Cbz-Cl) under basic conditions. The amine's nucleophilic nitrogen attacks the electrophilic carbonyl carbon of benzyl chloroformate, leading to the displacement of the chloride leaving group and the formation of the N-C(O)O bond. A base, typically an amine like triethylamine (B128534) or an inorganic base like sodium bicarbonate, is used to neutralize the HCl byproduct. This reaction is a cornerstone of peptide synthesis and protecting group chemistry for amines. A similar strategy has been documented in the synthesis of related compounds where but-3-yn-1-amine is the starting material for benzyloxycarbonylation. wiley-vch.de The synthesis of thiourea (B124793) analogues from but-3-yn-1-amine and isothiocyanates further demonstrates the utility of this amine as a versatile precursor. csic.es

The Curtius rearrangement is a classic thermal or photochemical decomposition of an acyl azide (B81097) into an isocyanate, with the loss of nitrogen gas. wikipedia.org This reaction is exceptionally useful for producing amines, ureas, and carbamates. wikipedia.orglscollege.ac.in When the rearrangement is performed in the presence of an alcohol, the alcohol traps the highly reactive isocyanate intermediate to form a stable carbamate. wikipedia.orgucd.ie

To synthesize this compound via this route, the required starting material is pent-4-ynoic acid. The synthetic sequence involves:

Activation of the carboxylic acid, for example, by conversion to an acid chloride or by direct reaction with diphenylphosphoryl azide (DPPA). nih.gov

Conversion to the corresponding acyl azide, pent-4-ynoyl azide.

Thermal rearrangement of the acyl azide to form but-3-ynyl isocyanate.

In situ trapping of the isocyanate with benzyl alcohol, which acts as a nucleophile, to yield the final this compound. ucd.ienih.govbeilstein-journals.org

This method is valued for its tolerance of a wide variety of functional groups. wikipedia.orglscollege.ac.in Recent advancements have adapted this reaction to continuous flow processes, enhancing safety and scalability, particularly for the generation of Cbz-carbamates from various carboxylic acids using benzyl alcohol. ucd.iebeilstein-journals.org

Palladium catalysis is a versatile tool in organic synthesis, often used to facilitate the formation of cyclic structures. In the context of propargylic carbamates, palladium catalysts are primarily used to induce intramolecular cyclization rather than to form the acyclic carbamate itself. core.ac.uk These reactions typically transform propargylic carbamates into valuable heterocyclic compounds, such as 5-methyleneoxazolidin-2-ones. core.ac.ukmdpi.com

The process generally involves the reaction of a propargylic carbamate with a palladium(0) or palladium(II) catalyst. core.ac.uk This leads to the formation of a π-allylpalladium intermediate, which then undergoes intramolecular nucleophilic attack by the carbamate's nitrogen or oxygen atom to form the heterocyclic ring. mdpi.com Therefore, this methodology represents a chemical transformation of a pre-existing propargylic carbamate, like this compound, into a more complex cyclic product, rather than a method for its primary synthesis.

The Mitsunobu reaction facilitates the conversion of a primary or secondary alcohol into a variety of functional groups, including esters, ethers, and azides, with inversion of stereochemistry. nih.govorganic-chemistry.org The reaction couples an alcohol with a pronucleophile (pKa ≤ 15) using a combination of a phosphine (B1218219) (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., DEAD or DIAD). organic-chemistry.orgorganic-synthesis.com

A direct one-step synthesis of this compound using the Mitsunobu reaction is not the standard application. However, a multi-step sequence involving a Mitsunobu reaction is a viable strategy. Such a sequence would typically start with but-3-yn-1-ol:

The alcohol is converted to an amine precursor using Mitsunobu conditions. For example, reaction with diphenylphosphoryl azide (DPPA) or phthalimide (B116566) furnishes an azide or a protected amine, respectively. nih.govorganic-synthesis.com

The resulting intermediate is then converted to the primary amine (e.g., by reduction of the azide or deprotection of the phthalimide).

Finally, the but-3-yn-1-amine is derivatized with benzyl chloroformate to yield this compound, as described in section 2.1.3.

This pathway leverages the Mitsunobu reaction's ability to reliably form a C-N bond from a C-O bond. tudublin.ie

Sequential Modification Approaches

The synthesis of this compound can be achieved through a deliberate sequence of reactions. A primary method involves the protection of but-3-yn-1-amine with a benzyl chloroformate. This reaction is typically carried out under Schotten-Baumann conditions, utilizing a base like sodium or potassium carbonate, or with an organic base. total-synthesis.com The nucleophilic amine attacks the electrophilic carbonyl carbon of the benzyl chloroformate, leading to the formation of the stable carbamate with the liberation of HCl, which is neutralized by the base. total-synthesis.com

Another sequential approach starts from a protected amino acid, such as N-Cbz L-alanine. rsc.org This involves converting the amino acid into a Weinreb amide, followed by reduction to the corresponding amino aldehyde. This aldehyde is then subjected to alkynylation to introduce the but-3-ynyl group, yielding the target molecule. rsc.org This multi-step process allows for the construction of chiral versions of the compound. rsc.org

Reaction Mechanisms of this compound Transformations

The transformations of this compound are governed by both catalytic and non-catalytic pathways, primarily involving the reactivity of the terminal alkyne and the carbamate functional groups.

Gold-Catalyzed Cyclizations: Gold(I) catalysts are particularly effective in activating the alkyne moiety of this compound and related enyne systems toward intramolecular reactions. acs.orgscienceopen.com In the presence of a gold(I) catalyst, the alkyne is activated for nucleophilic attack. For enynes containing a carbamate, this can lead to cycloisomerization reactions. acs.orgscienceopen.com The mechanism often proceeds through the formation of a cyclopropyl (B3062369) gold(I) carbene-like intermediate. acs.orgmdpi.com This intermediate can then be trapped by various nucleophiles. For instance, intramolecular attack by the carbamate oxygen can lead to the formation of cyclic products like oxazolidinones. researchgate.net

Palladium-Catalyzed Cross-Coupling: The terminal alkyne of this compound is a suitable substrate for Sonogashira coupling reactions. organic-chemistry.orgwikipedia.orglibretexts.org This reaction, co-catalyzed by copper(I), involves two interconnected catalytic cycles. youtube.com In the palladium cycle, oxidative addition of an aryl or vinyl halide to a Pd(0) complex occurs, followed by transmetalation with a copper(I) acetylide. youtube.comyoutube.com The copper acetylide is formed in a separate cycle where the terminal alkyne is deprotonated by a base and reacts with a Cu(I) salt. youtube.comyoutube.com Reductive elimination from the palladium complex then yields the coupled product and regenerates the Pd(0) catalyst. youtube.com

Ruthenium-Catalyzed Additions: Ruthenium complexes can catalyze the addition of various molecules across the alkyne. For example, in the presence of a ruthenium catalyst, secondary amines and carbon dioxide can add to terminal alkynes to form vinyl carbamates with high regioselectivity. rsc.org

Intramolecular Cycloadditions: The azide-alkyne cycloaddition, a cornerstone of "click chemistry," can be applied intramolecularly if an azide group is present in the molecule. For a derivative of this compound containing an azide group, a thermal or copper-catalyzed [3+2] cycloaddition can occur between the azide and the terminal alkyne to form a fused triazole heterocyclic system. rsc.org

Prins/Friedel-Crafts Cyclization: While not directly involving this compound itself, related systems demonstrate non-catalytic cascade reactions. For instance, aldehydes containing a vinyl group can undergo an intramolecular Prins cyclization initiated by a Lewis acid like BF₃·Et₂O. nih.govbeilstein-archives.org This generates a carbocation that can be trapped by an aromatic ring in a subsequent Friedel-Crafts alkylation, leading to complex polycyclic structures. nih.govbeilstein-archives.org

Functional Group Interconversions and Derivatization

The alkyne and carbamate moieties of this compound are amenable to a range of chemical modifications.

The terminal alkyne provides a reactive handle for various carbon-carbon bond-forming reactions.

Sonogashira Coupling: As mentioned, this is a powerful method to couple the alkyne with aryl or vinyl halides. organic-chemistry.orgwikipedia.orglibretexts.org This reaction is highly versatile and tolerates a wide range of functional groups, making it a key tool for elaborating the molecular structure. nih.gov A variety of palladium catalysts and reaction conditions, including copper-free systems, have been developed to optimize this transformation. organic-chemistry.orglibretexts.org

| Aryl/Vinyl Halide | Catalyst System | Base | Solvent | Conditions | Reference |

|---|---|---|---|---|---|

| Aryl Iodide | Pd(PPh₃)₄/CuI | Amine (e.g., Et₃N) | Amine or DMF | Room Temperature | wikipedia.orglibretexts.org |

| Aryl Bromide | Pd(OAc)₂/Ligand | K₂CO₃ or Cs₂CO₃ | DMF or Toluene (B28343) | Elevated Temperature | organic-chemistry.org |

| Aryl Chloride (Copper-Free) | Pd(OAc)₂/Bulky Phosphine Ligand | Cs₂CO₃ | Toluene | High Temperature | libretexts.org |

Carboxylation: The terminal alkyne can be carboxylated using carbon dioxide in the presence of a suitable catalyst. Silver carbamate complexes, for example, have been shown to catalyze the carboxylation of terminal alkynes at atmospheric pressure to yield the corresponding propiolic acids. unipi.it

The benzyl carbamate (Cbz) group is a widely used protecting group for amines due to its stability under various conditions. total-synthesis.com

Deprotection: The most common method for cleaving the Cbz group is through catalytic hydrogenation. total-synthesis.comthalesnano.com Using a catalyst such as palladium on carbon (Pd/C) and a hydrogen source (e.g., H₂ gas or a transfer hydrogenation reagent), the benzyl C-O bond is cleaved, releasing the free amine, toluene, and carbon dioxide. total-synthesis.com This deprotection is generally clean and efficient. thalesnano.com Notably, certain conditions can be found to selectively reduce the alkyne without removing the Cbz group, or vice versa, showcasing the nuanced reactivity of the molecule. organic-chemistry.orgmdpi.comresearchgate.net For example, using a poisoned catalyst like Lindlar's catalyst or specific palladium complexes can favor alkyne reduction. organic-chemistry.orgresearchgate.net Conversely, some hydrogenation conditions are selective for removing the Cbz group while leaving the alkyne intact, particularly in aliphatic N-Cbz compounds. mdpi.com

Conversion to Ureas: The carbamate can be converted into a urea (B33335) derivative. In the presence of a Lewis acid catalyst like lanthanum triflate, protected carbamates can react with various amines to form the corresponding ureas. organic-chemistry.org

| Reagents | Conditions | Outcome | Reference |

|---|---|---|---|

| H₂, Pd/C | MeOH, rt or elevated temp. | Cbz cleavage to free amine | total-synthesis.comthalesnano.com |

| H₂, Pd/C, Diphenylsulfide (poison) | - | Selective alkyne reduction, Cbz group intact | organic-chemistry.org |

| 2-Mercaptoethanol, K₃PO₄ | DMA, 75 °C | Nucleophilic deprotection of Cbz group | organic-chemistry.org |

| Ni(0)Pd(0) nanoparticles, H₂ | Water (micellar catalysis) | Selective Cbz deprotection | thieme-connect.com |

Formation of Heterocyclic Ring Systems

The terminal alkyne functionality in this compound serves as a reactive handle for the construction of various heterocyclic frameworks. Transition metal-catalyzed cyclization and cycloaddition reactions are prominent strategies for this purpose.

One significant application is in palladium-catalyzed cascade reactions. For instance, derivatives of this compound can undergo a cascade cyclocarbopalladation followed by coupling reactions to yield complex heterocyclic structures like 4-methylene-3,4-dihydroisoquinolin-1(2H)-ones. nih.gov This process involves the formation of new carbon-carbon and carbon-nitrogen bonds in a controlled manner.

Another powerful method for heterocycle synthesis is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." The terminal alkyne of this compound can react regioselectively with an organic azide to form a stable 1,4-disubstituted 1,2,3-triazole ring. nih.gov This reaction is highly efficient and tolerates a wide range of functional groups, making it a valuable tool for creating complex molecules for pharmaceutical and materials science applications. nih.govmdpi.com

| Reaction Type | Catalyst/Reagents | Heterocyclic Product | Key Feature |

|---|---|---|---|

| Cascade Cyclization | Palladium Catalyst (e.g., PdCl₂(PPh₃)₂) | Dihydroisoquinolinones | Forms multiple C-C and C-N bonds in one pot. nih.gov |

| Azide-Alkyne Cycloaddition (CuAAC) | Copper(I) source (e.g., CuI) | 1,2,3-Triazoles | Highly regioselective and efficient "click" reaction. nih.gov |

Benzyl Protecting Group Chemistry

In this compound, the benzyl group serves as a protecting group for the carbamate nitrogen. wikipedia.org The benzyl group is valued for its general stability under a wide range of conditions, including both acidic and basic environments, which allows for manipulations of other parts of the molecule, such as the alkyne, without affecting the protected nitrogen. chem-station.com

The removal of the benzyl group, or deprotection, is a critical step to reveal the free amine or to allow for further functionalization at the nitrogen atom. The most common and efficient method for cleaving a benzyl group from a carbamate is catalytic hydrogenolysis. commonorganicchemistry.com This reaction is typically carried out using hydrogen gas (H₂) in the presence of a palladium catalyst, often supported on carbon (Pd/C), in a solvent like methanol (B129727) or ethanol. commonorganicchemistry.comyoutube.com The reaction is clean, with the byproducts being toluene and carbon dioxide.

Alternatively, benzyl groups can be removed under oxidative conditions. wikipedia.org Reagents such as 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be effective for this transformation, particularly for substituted benzyl ethers like the p-methoxybenzyl (PMB) group. wikipedia.orgorganic-chemistry.org

| Deprotection Method | Reagents | Typical Solvents | Key Advantage |

|---|---|---|---|

| Catalytic Hydrogenolysis | H₂, Pd/C | MeOH, EtOH, EtOAc | Mild conditions and clean byproducts. commonorganicchemistry.com |

| Oxidative Cleavage | DDQ | MeCN, CH₂Cl₂ | Useful when reductive conditions are not suitable. organic-chemistry.org |

Stereochemical Control in Synthesis

The synthesis of specific stereoisomers (enantiomers or diastereomers) is a central goal in modern organic chemistry, particularly for the preparation of pharmaceuticals. Methodologies that control the stereochemical outcome of reactions involving this compound and its derivatives are of significant interest.

Enantioselective Synthetic Routes

While direct enantioselective syntheses starting from this compound are specific to desired targets, general strategies can be applied to its derivatives to create chiral molecules. The development of asymmetric catalysis provides powerful tools for this purpose. For example, enantioselective Heck reactions can be used to create chiral heterocycles that contain a quaternary carbon stereocenter. rsc.org

Another emerging strategy involves Ni/photoredox dual catalysis, which can be used for the asymmetric cross-coupling of α-N-heterocyclic trifluoroborates with aryl bromides to generate chiral N-benzylic heterocycles with high enantioselectivity. nih.gov Such a strategy could be adapted for derivatives of this compound to access pharmaceutically relevant chiral motifs. nih.gov The success of these reactions often relies on the use of a chiral ligand, such as a bi-oxazoline (BiOX) or a derivative of a chiral phosphine, that coordinates to the metal center and controls the stereochemistry of the product. nih.govbeilstein-journals.org

| Enantioselective Strategy | Catalytic System Example | Potential Chiral Product | Source of Chirality |

|---|---|---|---|

| Asymmetric Heck Reaction | Palladium catalyst + Chiral Ligand | Quaternary 3,4-dihydroisoquinolinones. rsc.org | Chiral ligand directs the stereochemical outcome. |

| Asymmetric Cross-Coupling | Ni/Photoredox catalyst + Chiral BiOX Ligand | N-Benzylic Heterocycles. nih.gov | Chiral ligand on the Nickel center. nih.gov |

Diastereoselective Transformations

Diastereoselective reactions are used to control the relative stereochemistry between two or more stereocenters within a molecule. For derivatives of this compound that already possess a chiral center, subsequent reactions can be directed to form one diastereomer preferentially.

A common strategy is the conjugate addition to an α,β-unsaturated system, where an existing stereocenter can direct the facial selectivity of the incoming nucleophile. For instance, a Michael addition reaction can proceed with high diastereoselectivity due to steric hindrance from a pre-existing substituent, guiding the reaction pathway. beilstein-journals.org Similarly, intramolecular cyclization reactions are highly sensitive to the geometry of the transition state. semanticscholar.org The conformation of the starting material, which is influenced by its existing stereochemistry, can favor a specific transition state that leads to the formation of one diastereomer over the other. semanticscholar.orgmdpi.com This principle is fundamental in the synthesis of complex cyclic systems like substituted cyclohexanes and azetidines. semanticscholar.orgmdpi.com

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to map out the connectivity and chemical environment of each atom within the Benzyl (B1604629) but-3-ynylcarbamate molecule.

In the ¹H NMR spectrum of Benzyl but-3-ynylcarbamate, distinct signals are expected for each unique proton environment. The aromatic protons of the benzyl group typically appear in the downfield region (δ 7.3-7.4 ppm) as a multiplet, reflecting their varied electronic environments. The benzylic methylene (B1212753) protons (PhCH₂-) are expected to show a singlet at approximately δ 5.1 ppm.

The protons of the but-3-ynyl chain exhibit characteristic shifts. The terminal alkyne proton (-C≡CH) is anticipated to appear as a triplet around δ 2.0 ppm. The methylene group adjacent to the nitrogen (NH-CH₂-) would likely be observed as a quartet around δ 3.4 ppm, while the methylene group adjacent to the alkyne (-CH₂-C≡CH) would present as a triplet of doublets near δ 2.5 ppm. The NH proton of the carbamate (B1207046) group is expected to produce a broad singlet around δ 5.0 ppm.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Aromatic (C₆H₅) | 7.3-7.4 | m |

| Benzyl (CH₂) | 5.1 | s |

| Carbamate (NH) | 5.0 | br s |

| Methylene (N-CH₂) | 3.4 | q |

| Methylene (CH₂-C≡) | 2.5 | td |

| Alkyne (≡CH) | 2.0 | t |

Predicted data based on typical chemical shifts for similar functional groups.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbon of the carbamate group is the most deshielded, expected to resonate around δ 156.0 ppm. The aromatic carbons of the benzyl group will show signals in the δ 127-136 ppm range. libretexts.org

The benzylic carbon (PhCH₂-) is expected at approximately δ 67.0 ppm. The carbons of the butynyl chain will have distinct shifts: the terminal alkyne carbons are predicted around δ 80.0 ppm (-C≡CH) and δ 70.0 ppm (-C≡CH), while the methylene carbons are expected at δ 40.0 ppm (N-CH₂) and δ 20.0 ppm (-CH₂-C≡). libretexts.org

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | 156.0 |

| Aromatic (ipso-C) | 136.0 |

| Aromatic (Ar-C) | 128.0-129.0 |

| Alkyne (-C ≡CH) | 80.0 |

| Alkyne (-C≡C H) | 70.0 |

| Benzyl (CH₂) | 67.0 |

| Methylene (N-CH₂) | 40.0 |

| Methylene (CH₂-C≡) | 20.0 |

Predicted data based on typical chemical shifts for similar functional groups. libretexts.org

To unambiguously assign all proton and carbon signals and to confirm the molecular structure, advanced NMR techniques are employed. nptel.ac.in

2D NMR: Two-dimensional NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are crucial. A COSY spectrum would reveal scalar coupling between adjacent protons, for instance, confirming the connectivity within the butynyl chain (NH-CH₂-CH₂-C≡CH). An HSQC spectrum correlates each proton signal with its directly attached carbon, allowing for the definitive assignment of the ¹³C signals based on the more easily interpreted ¹H spectrum. usm.my HMBC (Heteronuclear Multiple Bond Correlation) experiments would show longer-range correlations (2-3 bonds), for example, from the benzylic protons to the carbonyl carbon, confirming the ester linkage. usm.my

NOESY: Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of protons. For this compound, a NOESY experiment could show a correlation between the benzylic methylene protons and the ortho-protons of the phenyl ring, as well as between the carbamate NH proton and the adjacent methylene protons, confirming the conformation of the molecule in solution. usm.myipb.pt

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound. neu.edu.tr

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to four or more decimal places. savemyexams.com This precision allows for the determination of the elemental formula of a molecule by distinguishing it from other molecules with the same nominal mass. For this compound (C₁₂H₁₃NO₂), the calculated exact monoisotopic mass is 203.0946 Da. An HRMS measurement confirming this value would provide strong evidence for the assigned molecular formula, ruling out other possible elemental compositions. savemyexams.comrsc.org

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar and thermally labile molecules like carbamates. nih.gov In ESI-MS, the analyte is ionized directly from solution, typically by protonation or adduct formation with cations like sodium. For this compound, ESI-MS would be expected to produce prominent ions corresponding to the protonated molecule [M+H]⁺ (m/z 204.1024) or the sodium adduct [M+Na]⁺ (m/z 226.0843). rsc.orgst-andrews.ac.uk The observation of these ions confirms the molecular weight of the compound. Tandem mass spectrometry (MS/MS) experiments on these parent ions could further provide structural information through characteristic fragmentation patterns. nih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound and its close analogs reveals characteristic absorption bands that confirm its molecular structure. Each functional group within the molecule absorbs infrared radiation at a specific frequency, resulting in a unique spectral fingerprint.

The key functional groups in this compound are the terminal alkyne, the carbamate linkage, and the benzyl group. The terminal alkyne is identified by two distinct and sharp peaks: one for the stretching vibration of the ≡C-H bond, which typically appears around 3300 cm⁻¹, and another for the C≡C triple bond stretch, which is found in the 2100-2260 cm⁻¹ region. sielc.comru.nl For closely related compounds, these peaks have been reported at approximately 3291-3298 cm⁻¹ and 2118 cm⁻¹, respectively. sielc.comru.nl

The carbamate group (–NHCOO–) is characterized by a strong absorption from the carbonyl (C=O) stretching vibration. This peak is typically observed in the range of 1680-1720 cm⁻¹. In similar structures, this has been noted around 1718-1772 cm⁻¹. sielc.comru.nl The N-H stretching vibration of the carbamate may also be visible around 3300-3400 cm⁻¹, potentially overlapping with the alkyne ≡C-H stretch. The C-N stretching of the carbamate group appears in the fingerprint region, typically between 1200 and 1300 cm⁻¹. ru.nl

The benzyl group contributes several characteristic peaks. The aromatic C-H stretching vibrations are usually seen just above 3000 cm⁻¹. The C=C stretching vibrations within the benzene (B151609) ring typically give rise to a series of absorptions in the 1450-1600 cm⁻¹ region. ru.nl The aliphatic C-H stretching from the CH₂ groups in the benzyl and butyl chains are observed just below 3000 cm⁻¹.

A summary of the expected IR absorption bands for this compound is presented in the table below, based on data from analogous compounds. sielc.comru.nl

| Functional Group | Vibration Type | **Expected Wavenumber (cm⁻¹) ** | Intensity |

| Terminal Alkyne | ≡C-H Stretch | ~3300 | Sharp, Medium |

| Terminal Alkyne | C≡C Stretch | ~2120 | Sharp, Weak-Medium |

| Carbamate | C=O Stretch | ~1720 | Strong |

| Carbamate | N-H Stretch | ~3350 | Medium, Broad |

| Benzyl Group | Aromatic C-H Stretch | >3000 | Medium |

| Benzyl Group | Aromatic C=C Stretch | 1450-1600 | Medium-Weak |

| Alkyl Chain | Aliphatic C-H Stretch | <3000 | Strong |

| Carbamate | C-O Stretch | ~1250 | Strong |

This interactive table summarizes the key IR absorption frequencies for this compound.

Chromatographic Techniques for Purity and Analysis

Chromatography is indispensable for the purification of synthetic products and for assessing their purity. For this compound, several chromatographic methods are routinely employed.

Flash column chromatography is the standard method for purifying multigram quantities of organic compounds. researchgate.net This technique utilizes a stationary phase, typically silica (B1680970) gel, and a mobile phase (eluent) to separate compounds based on their polarity. For the purification of this compound and related compounds, a solvent system of hexane (B92381) and ethyl acetate (B1210297) is commonly used. sielc.commdpi.com

The process involves dissolving the crude reaction mixture in a minimal amount of solvent and applying it to the top of a silica gel column. The eluent is then passed through the column under positive pressure. Compounds with lower polarity travel down the column more quickly, while more polar compounds are retained longer by the polar silica gel. Fractions are collected and analyzed, typically by Thin Layer Chromatography (TLC), to identify those containing the pure product. For compounds analogous to this compound, successful purifications have been reported using solvent mixtures such as hexane/ethyl acetate in ratios of 3:1, 5:1, and 6:4 (v/v). sielc.comru.nlmdpi.com The choice of ratio depends on the specific impurities present in the crude mixture.

| Chromatography Type | Stationary Phase | Typical Eluent System | Reported Ratios (v/v) | Reference |

| Flash Column | Silica Gel | Hexane / Ethyl Acetate | 3:1 | sielc.com |

| Flash Column | Silica Gel | Hexane / Ethyl Acetate | 5:1 | sielc.com |

| Flash Column | Silica Gel | Petroleum Ether / Ethyl Acetate | 6:4 | ru.nl |

This interactive table details common conditions for the flash column chromatographic purification of this compound analogs.

High-Performance Liquid Chromatography (HPLC) is a high-resolution analytical technique used to determine the purity of a compound and to quantify its presence in a mixture. For carbamates, reverse-phase HPLC is a common and effective method. sielc.comsrce.hr In this setup, a nonpolar stationary phase (such as a C18-modified silica column) is used with a polar mobile phase.

For the analysis of this compound, a typical HPLC method would involve a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water. sielc.com An acid, such as phosphoric acid or formic acid (for mass spectrometry compatibility), is often added to the mobile phase to improve peak shape. sielc.com The components of the sample are separated based on their hydrophobicity, with more polar compounds eluting earlier than less polar ones. A UV detector is commonly used for detection, as the benzyl group in the molecule is chromophoric. srce.hr

| Parameter | Condition |

| Column | Reverse-Phase C18, 3-5 µm particle size |

| Mobile Phase | Acetonitrile / Water with 0.1% Formic Acid |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | ~1.0 mL/min |

| Detection | UV at ~210-254 nm |

| Column Temperature | 40 °C |

This interactive table outlines typical HPLC conditions for the analysis of benzyl carbamates.

Thin Layer Chromatography (TLC) is a rapid, simple, and inexpensive technique used to monitor the progress of a chemical reaction and to determine the optimal solvent system for flash column chromatography. mdpi.com A small amount of the reaction mixture is spotted onto a TLC plate coated with silica gel. The plate is then placed in a developing chamber containing a shallow pool of a chosen eluent.

As the solvent moves up the plate by capillary action, it carries the components of the mixture at different rates depending on their polarity and affinity for the stationary and mobile phases. For the synthesis of this compound, TLC would be used to track the consumption of the starting materials and the appearance of the product spot. mdpi.com By comparing the retention factor (Rf) of the product spot in different solvent systems (e.g., various ratios of hexane/ethyl acetate), an optimal eluent for purification by flash column chromatography can be identified. Visualization is typically achieved using a UV lamp, as the benzyl group is UV-active. mdpi.com

Theoretical and Computational Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural characteristics of "Benzyl but-3-ynylcarbamate".

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For "this compound," DFT calculations can be employed to determine a variety of molecular properties. A common approach involves using a functional, such as B3LYP, combined with a basis set like 6-31G(d,p) or 6-311G(3df, 3pd), to optimize the molecule's geometry and predict its vibrational frequencies. aun.edu.egorientjchem.orgresearchgate.net

The selection of the functional and basis set is crucial for obtaining accurate results. For similar carbamate (B1207046) molecules, studies have compared different levels of theory, such as Hartree-Fock (HF) and DFT with various functionals (e.g., B3LYP, BVP86, PBEPBE) and basis sets (e.g., 6-31+G(d), 6-311+G(d,p)), to identify the most reliable method for predicting properties like bond lengths, bond angles, and vibrational spectra. scirp.orgresearchgate.net For instance, in the study of ethyl benzyl (B1604629) carbamates, the HF/6-31+G(d) level of theory was found to provide the best prediction of atomic bonds with an average error of 1.14%, while also being computationally less expensive than some DFT methods. scirp.org

The calculated vibrational frequencies from DFT can be compared with experimental data from techniques like Fourier-transform infrared (FT-IR) spectroscopy. A strong correlation between the computed and experimental vibrational frequencies, often indicated by a high regression coefficient, validates the accuracy of the chosen computational method. orientjchem.org

Furthermore, DFT calculations allow for the determination of electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. These frontier orbitals are crucial for understanding the molecule's reactivity, with the HOMO energy correlating to its electron-donating ability and the LUMO energy to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. Molecular Electrostatic Potential (MEP) surfaces can also be generated to visualize the charge distribution and identify regions susceptible to electrophilic or nucleophilic attack. orientjchem.orgresearchgate.net

Table 1: Representative DFT Functionals and Basis Sets for Carbamate Analysis

| Functional | Basis Set | Typical Applications |

| B3LYP | 6-31G(d,p) | Geometry optimization, vibrational frequency analysis |

| B3LYP | 6-311+G(d,p) | Higher accuracy geometry and electronic property calculations |

| HF | 6-31+G(d) | Cost-effective prediction of bond lengths and angles |

| PBEPBE | 6-31+G(d) | Alternative functional for geometry and frequency calculations |

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions. For the synthesis of "this compound," which can be prepared through the reaction of benzylamine (B48309) with a suitable chloroformate, computational studies can model the reaction pathway. scirp.org These studies can help in understanding the addition-elimination mechanism involved in carbamate formation. scirp.org

By mapping the potential energy surface of the reaction, key structures such as reactants, transition states, intermediates, and products can be identified and their energies calculated. This allows for the determination of activation energies and reaction enthalpies, providing insights into the reaction kinetics and thermodynamics. For example, computational studies on the self-reaction of benzyl radicals have revealed complex mechanisms involving both ground and excited state surfaces, challenging conventional assumptions about such reactions. nih.gov

For "this compound," computational studies could be used to investigate various synthetic routes, optimize reaction conditions, and predict potential side products. Understanding the reaction mechanism at a molecular level can lead to the development of more efficient and selective synthetic methodologies.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide a means to explore the conformational landscape and potential intermolecular interactions of "this compound."

The biological activity and physical properties of a molecule are often dependent on its three-dimensional structure and conformational flexibility. Conformational analysis of "this compound" can be performed using molecular mechanics or quantum chemical methods to identify stable conformers and the energy barriers between them. By systematically rotating the rotatable bonds in the molecule, a potential energy surface can be generated, revealing the low-energy conformations.

These studies can provide information on the preferred spatial arrangement of the benzyl group, the carbamate linkage, and the butynyl moiety. Understanding the conformational preferences is essential for rationalizing its spectroscopic data and for designing derivatives with specific structural features.

While "this compound" itself may not have a known biological target, its derivatives could be designed to interact with specific proteins. Molecular docking is a computational technique used to predict the binding orientation of a small molecule (ligand) to a protein target. researchgate.net This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of ligand-protein interactions. researchgate.net

In a typical docking study, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank. researchgate.net The ligand, a derivative of "this compound," is then computationally "docked" into the active site of the protein. A scoring function is used to evaluate the binding affinity of different poses, predicting the most favorable binding mode.

These studies can identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's amino acid residues. researchgate.net The insights gained from docking studies can guide the design of new derivatives with improved binding affinity and selectivity. For instance, QSAR (Quantitative Structure-Activity Relationship) and molecular docking studies on other carbamate-related compounds have been used to design inhibitors for specific enzymes. researchgate.net

Conclusion and Future Perspectives in Benzyl But 3 Ynylcarbamate Research

Current Gaps and Future Research Avenues

Despite its availability and promising structure, dedicated research on Benzyl (B1604629) but-3-ynylcarbamate is not extensive, presenting several clear gaps and exciting avenues for future exploration.

Exploration of Biological Activity: Research on the regioisomer, Benzyl but-3-yn-2-ylcarbamate, has shown that it can act as an inhibitor of acetyl-CoA carboxylase, which is significant for regulating metabolic pathways. smolecule.com A significant gap exists in the biological screening of Benzyl but-3-ynylcarbamate itself. Future research should systematically evaluate its activity against a range of enzymes and cellular targets, particularly those involved in metabolism and cell signaling, to uncover potential therapeutic applications.

Advanced Synthetic Applications: The terminal alkyne functionality is a gateway to numerous transformations, such as "click chemistry," Sonogashira couplings, and cyclization reactions. smolecule.comvu.nl While related propargylic carbamates are known to undergo palladium-catalyzed cyclization to form valuable oxazolidinone heterocycles, the specific reactivity of this compound in such reactions remains underexplored. core.ac.uk Future studies could focus on developing novel, stereoselective cyclization and polymerization methodologies using this substrate.

Development of Novel Derivatives: The core structure of this compound is ripe for modification. The aromatic ring of the benzyl group and the carbamate (B1207046) nitrogen could be functionalized to fine-tune electronic properties, solubility, and biological activity. Synthesizing a library of derivatives and studying the resulting structure-activity relationships (SAR) is a critical next step. For instance, the choice of an aromatic carbamate has been shown to be essential for the thermal stability required in certain cycloaddition reactions, unlike more labile protecting groups. ubbcluj.ro

Table 1: Potential Research Directions and Their Rationale

| Research Avenue | Rationale | Key Reactions/Techniques |

| Biological Screening | Isomers show significant enzyme inhibition activity. smolecule.com | Enzyme assays, cell viability studies, high-throughput screening. |

| Catalytic Cyclizations | Related carbamates form heterocycles useful in medicinal chemistry. core.ac.ukvu.lt | Palladium, gold, or copper-catalyzed hydroamination/cyclization. |

| "Click" Chemistry Modifications | The terminal alkyne is ideal for creating complex molecules and bioconjugates. smolecule.comresearchgate.net | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Thiol-yne coupling. |

| Polymer Synthesis | The alkyne group can be used as a monomer for functional polymers. smolecule.com | Alkyne polymerization techniques. |

Potential for Interdisciplinary Collaboration

The multifaceted nature of this compound makes it an ideal subject for interdisciplinary research, bridging core chemistry with applied biological and material sciences.

Medicinal Chemistry and Chemical Biology: The potential for enzyme inhibition and the ability to act as a scaffold for more complex molecules necessitates collaboration between synthetic organic chemists and medicinal chemists. smolecule.com Furthermore, its alkyne handle can be used in bioconjugation reactions, such as thiol-yne coupling, to attach the molecule to proteins or other biomolecules, a field that requires expertise from chemical biologists. smolecule.com This could lead to the development of targeted therapeutic agents or biological probes for imaging.

Materials Science: The alkyne functionality makes this compound a candidate for creating novel polymers and functional materials. smolecule.com Collaborations with materials scientists could explore its use in developing new surfaces, coatings, or smart materials where the carbamate and aromatic functionalities could impart specific properties like rigidity and hydrogen-bonding capabilities. acenet.eduethernet.edu.et

Pharmacology and Drug Metabolism: Should the compound or its derivatives show promising biological activity, collaboration with pharmacologists would be essential to study its in vivo efficacy, metabolic stability, and potential for drug development. Studies on related compounds have already delved into their metabolism, providing a framework for such investigations. researchgate.net

Broader Impact on Chemical Science

This compound, as a representative of propargylic and homopropargylic carbamates, has a notable impact on the advancement of chemical science.

Enriching the Synthetic Toolbox: The compound is a quintessential example of a versatile building block. cymitquimica.com It provides a stable, yet readily cleavable, protected amine alongside a reactive alkyne. The stability of the benzyl carbamate protecting group, especially compared to alternatives like tert-butyl carbamate, has proven crucial for the success of subsequent high-temperature reactions, such as the Diels-Alder cycloaddition, in the synthesis of complex nitrogen-containing heterocycles. ubbcluj.ro This expands the strategic options available to synthetic chemists for multi-step syntheses.

Facilitating Access to Complex Scaffolds: Its use as a precursor in intramolecular reactions demonstrates its value in rapidly building molecular complexity. core.ac.uk The ability to generate heterocyclic systems, such as azachromans and oxazolidinones, from such linear precursors is a powerful strategy in modern organic synthesis. core.ac.ukubbcluj.ro These scaffolds are prevalent in medicinal chemistry and natural product synthesis.

Probing Biological Systems: The dual functionality allows for its incorporation into larger molecules designed to probe biological systems. The alkyne can serve as a reactive handle for attaching reporter tags (like fluorophores or biotin) after the molecule has been integrated into a more complex structure, a key strategy in chemical biology and drug discovery. smolecule.com This utility underscores the importance of developing and understanding such bifunctional reagents.

常见问题

Basic Research Questions

Q. What are the recommended safety protocols for handling benzyl but-3-ynylcarbamate in laboratory settings?

- Methodological Answer :

- Handling : Use nitrile gloves (inspected prior to use) and flame-retardant antistatic protective clothing to minimize skin contact. Avoid inhalation by working in a fume hood .

- Storage : Keep the compound in a sealed container under dry, ventilated conditions to prevent moisture absorption and electrostatic discharge .

- Emergency Measures : For skin/eye exposure, rinse immediately with water for ≥15 minutes. Collect spills using inert absorbents and dispose of contaminated materials as hazardous waste .

Q. What synthetic routes are commonly employed for this compound, and how can reaction yields be optimized?

- Methodological Answer :

- Synthesis : Base-mediated carbamate formation between benzyl chloroformate and but-3-ynylamine is a standard route. Catalytic systems (e.g., cerium phosphate) can enhance esterification efficiency .

- Optimization : Use uniform experimental design (UED) to test variables like molar ratios (acid:alcohol), catalyst loading (0.5–5% w/w), and reaction time (2–24 hrs). Data mining tools (e.g., partial least squares regression) can identify critical parameters .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

- Methodological Answer :

- Purity : High-performance liquid chromatography (HPLC) with UV detection (λ = 210–254 nm) quantifies impurities. Gas chromatography (GC) paired with mass spectrometry (GC-MS) identifies volatile byproducts .

- Structural Confirmation : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) resolves alkyne and carbamate protons. Fourier-transform infrared spectroscopy (FTIR) confirms C≡C (2100–2260 cm⁻¹) and carbonyl (1680–1750 cm⁻¹) stretches .

Advanced Research Questions

Q. How can computational modeling predict this compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate degradation pathways using software like Gaussian or GROMACS. Input experimental thermochemical data (e.g., ΔfH° = -94.6 kJ/mol) to model bond dissociation energies .

- pH Stability : Apply density functional theory (DFT) to calculate proton affinity (778.3 kJ/mol) and predict hydrolysis rates in acidic/basic media. Validate with accelerated stability testing (40°C/75% RH for 6 months) .

Q. What methodologies resolve contradictions in reported catalytic efficiency data for this compound synthesis?

- Methodological Answer :

- Systematic Review : Follow PRISMA guidelines to screen literature. Assess bias using Cochrane Collaboration tools (e.g., RoB 2.0). Meta-analyze catalytic efficiency (e.g., turnover frequency) across studies, adjusting for covariates like solvent polarity .

- Scoping Study : Map knowledge gaps (e.g., enzyme vs. chemical catalysis) via Arksey & O’Malley’s framework. Engage stakeholders (e.g., synthetic chemists) to prioritize replication studies .

Q. What experimental strategies optimize this compound’s enzymatic synthesis in non-aqueous media?

- Methodological Answer :

- Solvent Engineering : Test lipases (e.g., Candida antarctica) in ionic liquids (e.g., [BMIM][PF₆]) or supercritical CO₂. Monitor water activity (aw < 0.3) to suppress hydrolysis .

- Kinetic Modeling : Fit progress curves (conversion vs. time) to Ping-Pong Bi-Bi mechanisms. Optimize parameters (e.g., Vmax, Km) via nonlinear regression in MATLAB or Python .

Q. How do substituent effects influence this compound’s reactivity in nucleophilic addition reactions?

- Methodological Answer :

- Electrophilicity Tuning : Replace the benzyl group with electron-withdrawing substituents (e.g., -NO₂) to enhance carbamate electrophilicity. Quantify using Hammett σ constants and correlate with reaction rates .

- Radical Trapping : Use EPR spectroscopy to detect benzyl radical intermediates (g ≈ 2.0023) during alkyne-mediated reactions. Compare stabilization energies with DFT-calculated spin densities .

Q. What advanced statistical approaches validate reaction mechanisms for this compound derivatization?

- Methodological Answer :

- Multivariate Analysis : Apply principal component analysis (PCA) to spectral data (e.g., FTIR, NMR) to distinguish mechanistic pathways (e.g., SN2 vs. radical chain). Validate with permutation tests .

- Bayesian Inference : Model kinetic isotope effects (KIE) using Markov chain Monte Carlo (MCMC) sampling. Compare posterior distributions of rate constants (kH/kD) to discriminate between concerted and stepwise mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。